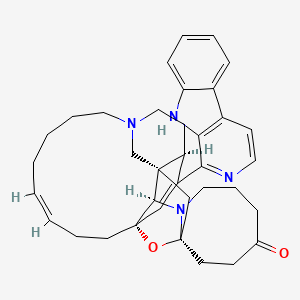
Aspirin sodium
Vue d'ensemble
Description
Aspirin sodium, also known as sodium acetylsalicylate, is a derivative of acetylsalicylic acid (aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is often preferred in formulations where rapid solubility and absorption are desired.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aspirin sodium is synthesized by reacting acetylsalicylic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_4 + \text{NaOH} \rightarrow \text{C}_9\text{H}_7\text{O}_4\text{Na} + \text{H}_2\text{O} ] In this reaction, acetylsalicylic acid (C₉H₈O₄) reacts with sodium hydroxide (NaOH) to form sodium acetylsalicylate (C₉H₇O₄Na) and water (H₂O).
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of acetylsalicylic acid with sodium hydroxide in aqueous solution. The reaction mixture is then filtered to remove any unreacted acetylsalicylic acid, and the filtrate is evaporated to obtain the crystalline product. The product is further purified by recrystallization.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, reverting back to acetylsalicylic acid and sodium hydroxide.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: this compound can be oxidized to form salicylic acid and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Water, mild heating.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Major Products Formed:
Hydrolysis: Acetylsalicylic acid, sodium hydroxide.
Esterification: Esters of acetylsalicylic acid.
Oxidation: Salicylic acid, acetic acid.
Applications De Recherche Scientifique
Aspirin sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
Aspirin sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. By reducing the production of these mediators, this compound alleviates symptoms associated with inflammation and pain. Additionally, its antiplatelet effect is due to the inhibition of thromboxane A2, reducing platelet aggregation and the risk of blood clots.
Comparaison Avec Des Composés Similaires
Acetylsalicylic Acid (Aspirin): The parent compound, widely used for its analgesic and anti-inflammatory properties.
Sodium Salicylate: Another sodium salt of salicylic acid, used for similar therapeutic purposes.
Ibuprofen: A nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory effects but different chemical structure and mechanism of action.
Uniqueness of Aspirin Sodium: this compound is unique in its rapid solubility and absorption compared to acetylsalicylic acid. This makes it particularly useful in formulations where quick onset of action is desired. Additionally, its sodium salt form can be advantageous in certain pharmaceutical preparations where the acidic nature of acetylsalicylic acid may be problematic.
Propriétés
Numéro CAS |
493-53-8 |
|---|---|
Formule moléculaire |
C9H8NaO4 |
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
sodium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12); |
Clé InChI |
DCNFJXWUPHHBKG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)O.[Na] |
| 493-53-8 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sodium Acetylsalicylate?
A: Sodium Acetylsalicylate exerts its primary effect by irreversibly inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. [] This inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. [, , , , ]
Q2: How does Sodium Acetylsalicylate’s inhibition of prostaglandin synthesis translate to its antipyretic effect?
A: Research suggests that Sodium Acetylsalicylate acts within the preoptic/anterior hypothalamus (PO/AH) region of the brain. [, , ] By inhibiting prostaglandin synthesis in this area, it counteracts the fever-inducing effects of pyrogens, which are believed to disrupt the thermoregulatory system. [, ]
Q3: Does Sodium Acetylsalicylate affect other cell types besides those involved in inflammation?
A: Yes, studies have shown that Sodium Acetylsalicylate can also inhibit the activation of neutrophils, immune cells involved in the inflammatory response. [] This inhibition is not solely due to prostaglandin inhibition and might involve modulation of calcium movement and intracellular cyclic AMP levels. []
Q4: What is the molecular formula and weight of Sodium Acetylsalicylate?
A: Sodium Acetylsalicylate is represented by the molecular formula C9H7O4Na and has a molecular weight of 202.14 g/mol. [, ]
Q5: Are there different crystalline forms of Sodium Acetylsalicylate?
A: Yes, research has identified three distinct crystalline forms of Sodium Acetylsalicylate: an anhydrate form, a dihydrate form, and a hemihydrate form of a 2:1 salt. [] These forms have been characterized using single-crystal X-ray diffraction. []
Q6: How does the physical form of Sodium Acetylsalicylate formulations impact their effect on gastrointestinal microbleeding?
A: Studies in dogs demonstrated that different buffered Sodium Acetylsalicylate formulations, although quantitatively similar, exhibited varying degrees of gastrointestinal microbleeding. [] The aqueous suspension showed the least bleeding, followed by the homogenous tablet, the encapsulated powder, and the core tablet, suggesting the physical form significantly influences gastrointestinal effects. []
Q7: How does the route of administration affect the antipyretic action of Sodium Acetylsalicylate?
A: Research in rabbits indicates that the route of administration significantly influences Sodium Acetylsalicylate’s antipyretic effect. [, ] Intrahypothalamic administration proved most effective, followed by intracerebroventricular, and lastly, intravenous injection. [, ] This suggests a central nervous system component to its antipyretic action. [, ]
Q8: Does Sodium Acetylsalicylate cross the blood-brain barrier?
A: Yes, studies demonstrate that Sodium Acetylsalicylate can penetrate the blood-brain barrier, with higher concentrations observed in the brain during hyperthermia, potentially explaining its enhanced antipyretic effect in febrile states. []
Q9: How is Sodium Acetylsalicylate metabolized?
A: Sodium Acetylsalicylate is metabolized primarily in the liver to salicylic acid, which is further conjugated and excreted in the urine. []
Q10: Has Sodium Acetylsalicylate been investigated in animal models of pain?
A: Yes, research using a rat model demonstrated the analgesic activity of Sodium Acetylsalicylate. [, ] The study also explored its relative potency compared to other analgesics like Acetaminophen and Codeine. [, ]
Q11: Are there any animal studies investigating the effect of Sodium Acetylsalicylate on thermoregulation during heat exposure?
A: Yes, studies in monkeys demonstrated that Sodium Acetylsalicylate improved tolerance to heat exposure. [] The compound reduced body temperature increases by enhancing heat-dissipating mechanisms, potentially via the central nervous system. []
Q12: Does the route of administration influence the gastrointestinal effects of Sodium Acetylsalicylate?
A: Research suggests that intravenous administration of Sodium Acetylsalicylate does not increase gastrointestinal blood loss compared to oral administration. [] This finding implies that the gastrointestinal side effects commonly associated with aspirin might be due to its local effect on the mucosa rather than a systemic effect. []
Q13: Are there efforts to develop controlled-release formulations of Sodium Acetylsalicylate?
A: Yes, research explored using O-carboxymethyl chitosan (O-CMCS) hydrogels for the controlled release of Sodium Acetylsalicylate. [, ] These hydrogels exhibited pH-sensitive drug release, suggesting potential applications for targeted delivery to the colon. [, ]
Q14: What analytical methods are commonly used to measure Sodium Acetylsalicylate concentrations?
A: Common methods include high-performance liquid chromatography (HPLC) and liquid scintillation counting, often coupled with techniques like combustion for sample preparation. [, ] These methods offer sensitivity and specificity for quantifying Sodium Acetylsalicylate and its metabolites in various biological matrices. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



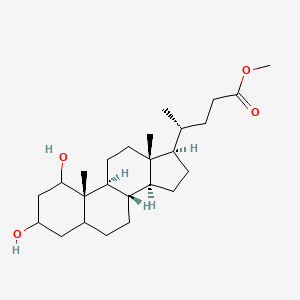

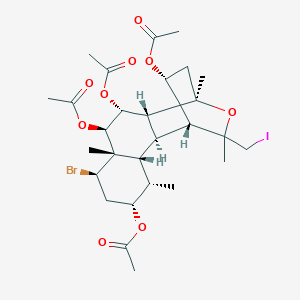
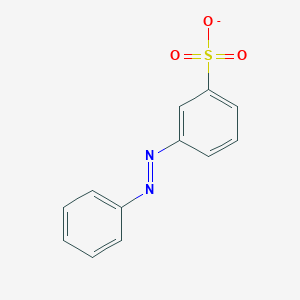

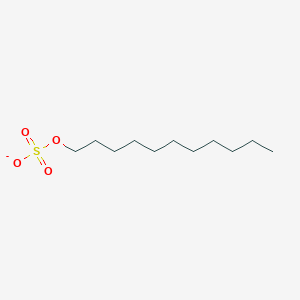
![15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1259939.png)
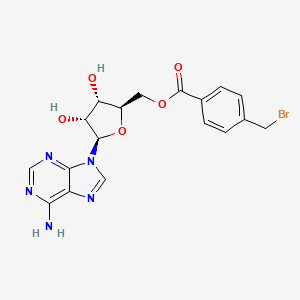
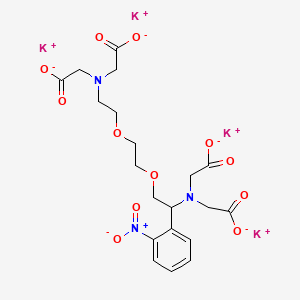
![(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259942.png)
![(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B1259945.png)


